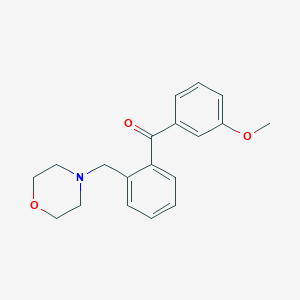

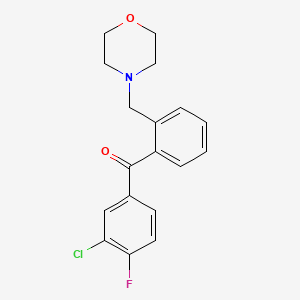

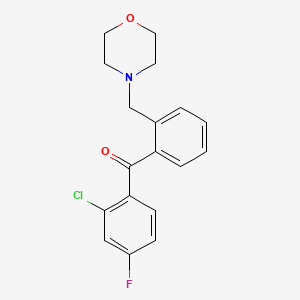

![molecular formula C20H29NO3 B1327316 Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate CAS No. 898755-64-1](/img/structure/B1327316.png)

Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate (EAO) is a synthetic compound that has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various drugs and chemicals, as well as to develop new drugs and treatments. EAO has been found to have a wide range of advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Antimalarial Activities

Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate and its derivatives have been studied for their antimalarial activities. Derivatives with varying side chains demonstrated in vitro activity against P. falciparum, highlighting their potential in antimalarial research (Nongpanga et al., 2003).

Bicyclic β-lactam Synthesis

This compound has been utilized in the synthesis of bicyclic β-lactam carboxylic esters, an important class of compounds in medicinal chemistry. The tandem Ireland-Claisen rearrangement ring-closing alkene metathesis has been employed in this context (Barrett et al., 2000).

Asymmetric Synthesis Catalysts

Derivatives of this compound have been prepared as catalysts for asymmetric synthesis. These compounds originate from D-glucal and are also used as starting compounds for the syntheses of other bidentate ligands (Iovel' et al., 2000).

Preparation of β-keto Esters

The compound has been applied in the preparation of ethyl (R)-5-methyl-3-oxooctanoate, a β-keto ester. A new and efficient method involving the direct conversion of N-acyl oxazolidinones to β-keto esters has been demonstrated (Magano et al., 2008).

Antimicrobial Activity

Compounds derived from this compound have been explored for their antimicrobial activity. These include various substituted imidazolines and perimidines showing promising results against bacteria and fungi (Farghaly et al., 2014).

Chiral Precursor Synthesis

This compound is also involved in the synthesis of chiral precursors like ethyl (S)-8-chloro-6-hydroxyoctanoate, used in the synthesis of (R)-α-lipoic acid (Chen et al., 2014).

Catalytic Asymmetric Hydrogenation

This compound has been used in catalytic asymmetric hydrogenation studies, showcasing its utility in producing enantiomerically pure compounds (Rimoldi et al., 2011).

Antibacterial Surfaces Design

Electrochemical deposition using ethyl acrylate derivatives, including this compound, has been studied for creating antibacterial surfaces. This research opens avenues for medical device coatings and health care applications (Voccia et al., 2006).

Safety and Hazards

For safety and hazards related to Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate, it is recommended to refer to its Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains important information about its potential hazards, safe handling procedures, and emergency response measures.

Propiedades

IUPAC Name |

ethyl 8-[2-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-2-24-20(23)13-6-4-3-5-12-19(22)18-11-8-7-10-17(18)16-21-14-9-15-21/h7-8,10-11H,2-6,9,12-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJMTGLLNBJEKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643741 |

Source

|

| Record name | Ethyl 8-{2-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898755-64-1 |

Source

|

| Record name | Ethyl 8-{2-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

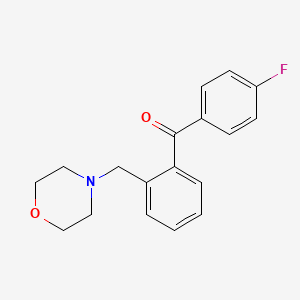

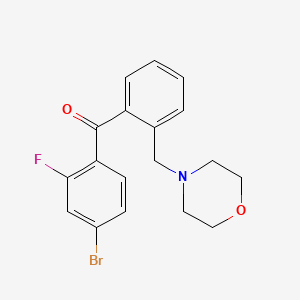

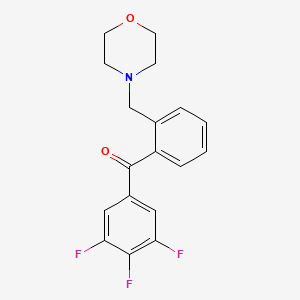

![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)

![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)